

# An In-depth Technical Guide to Triallyl Aconitate (CAS Number 13675-27-9)

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## Compound of Interest

Compound Name: *Triallyl aconitate*

Cat. No.: B12104131

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## Abstract

**Triallyl aconitate** (CAS No. 13675-27-9) is a tri-ester of aconitic acid, a naturally occurring tricarboxylic acid. Possessing three reactive allyl groups, this molecule holds significant potential as a crosslinking agent and monomer in polymer chemistry. Its structural similarity to other biologically active aconitate esters suggests possible, yet underexplored, applications in the pharmaceutical and drug delivery sectors. This technical guide provides a comprehensive overview of the available information on **triallyl aconitate**, including its chemical and physical properties, inferred synthesis and characterization methods, potential applications, and a toxicological profile based on related allyl esters. Due to the limited specific data available for **triallyl aconitate**, this guide supplements direct information with well-established principles of organic chemistry and data from analogous compounds.

## Chemical and Physical Properties

**Triallyl aconitate** is the tri-2-propen-1-yl ester of 1-propene-1,2,3-tricarboxylic acid. Its structure combines the functionalities of a tricarboxylic acid ester with the reactivity of three terminal double bonds.

Table 1: Physicochemical Properties of **Triallyl Aconitate**

Property	Value	Source/Notes
CAS Number	13675-27-9	
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>6</sub>	
Molecular Weight	294.30 g/mol	
Boiling Point	108 °C at 0.1 mmHg	Estimated
Density	~1.1-1.2 g/cm <sup>3</sup>	Estimated
Refractive Index	~1.4-1.5	Estimated
Flash Point	166.7 °C	Reported value, requires verification
Solubility	Insoluble in water; Soluble in common organic solvents.	Inferred from similar esters

## Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of **triallyl aconitate** are not readily available in published literature, a probable and well-established method is the Fischer-Speier esterification of aconitic acid with allyl alcohol.

## Experimental Protocol: Fischer-Speier Esterification (Inferred)

Objective: To synthesize **triallyl aconitate** from aconitic acid and allyl alcohol.

Materials:

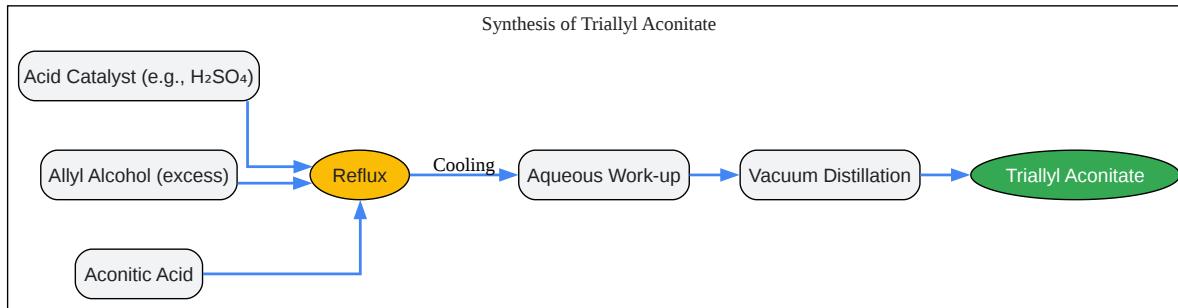
- Aconitic acid (cis- or trans-isomer)
- Allyl alcohol (large excess)
- Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate

- Sodium bicarbonate solution (saturated)
- Brine solution
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Dean-Stark apparatus (optional, for water removal)

**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine aconitic acid and a large excess of allyl alcohol (which also serves as the solvent).
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid (e.g., 1-2% by weight of the aconitic acid).
- **Reaction:** Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Dilute the mixture with an organic solvent and transfer it to a separatory funnel.
  - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
  - Filter to remove the drying agent.
- **Purification:**
  - Remove the solvent and excess allyl alcohol under reduced pressure using a rotary evaporator.

- The crude **triallyl aconitate** can be further purified by vacuum distillation.



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Caption: General workflow for the synthesis of **triallyl aconitate**.

## Characterization (Predicted)

The structure and purity of **triallyl aconitate** would be confirmed using standard analytical techniques.

Table 2: Predicted Spectroscopic Data for **Triallyl Aconitate**

Technique	Predicted Key Signals
<sup>1</sup> H NMR	Signals corresponding to the allyl protons (-CH=CH <sub>2</sub> , -O-CH <sub>2</sub> -), and the protons of the aconitate backbone.
<sup>13</sup> C NMR	Carbonyl carbons of the ester groups, carbons of the allyl groups (both sp <sup>2</sup> and sp <sup>3</sup> hybridized), and carbons of the aconitate backbone.
FT-IR (cm <sup>-1</sup> )	Strong C=O stretching vibration for the ester groups (~1730 cm <sup>-1</sup> ), C=C stretching for the allyl groups (~1645 cm <sup>-1</sup> ), and C-O stretching vibrations.
Mass Spec.	A molecular ion peak corresponding to the molecular weight of triallyl aconitate (294.30 m/z), along with characteristic fragmentation patterns.

## Reactivity and Potential Applications

The trifunctional nature of **triallyl aconitate**, with its three polymerizable allyl groups, makes it a prime candidate for applications in polymer science.

## Polymer Chemistry

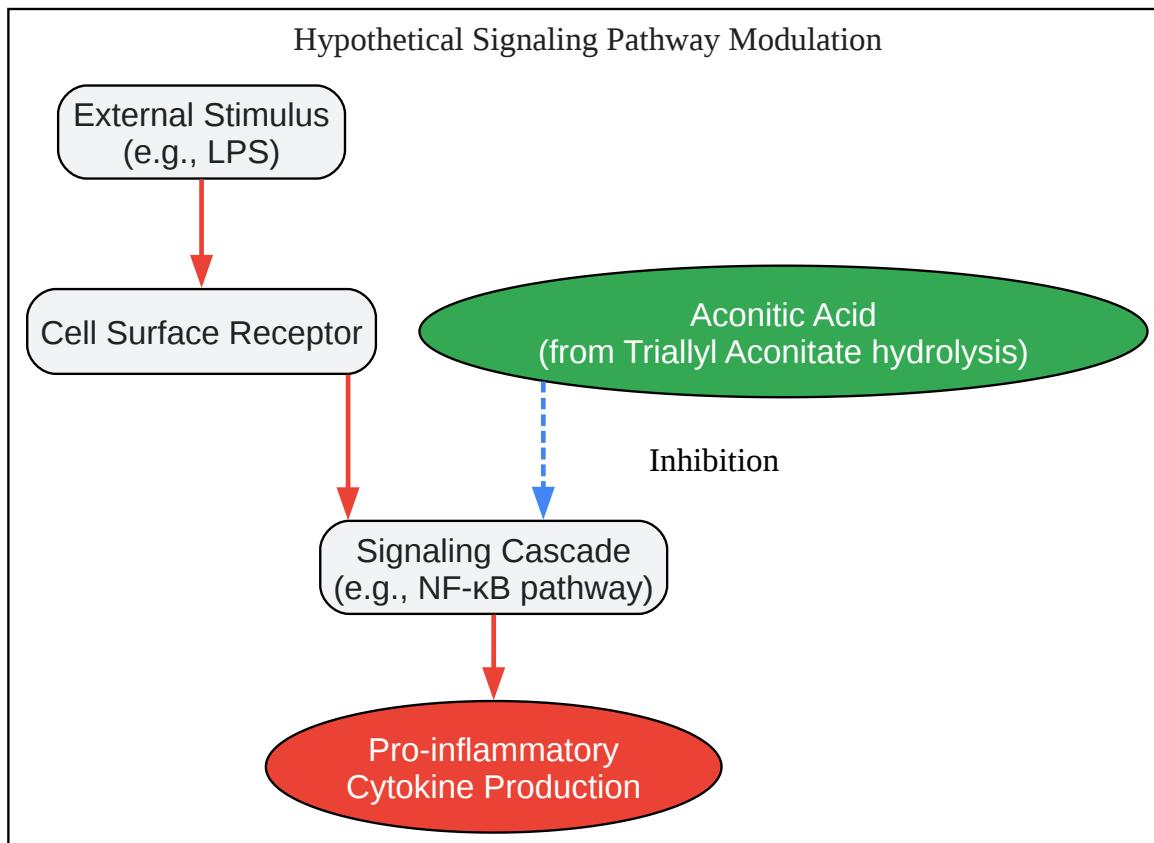
**Triallyl aconitate** can serve as a crosslinking agent or a monomer in the synthesis of polymers. The allyl groups can undergo free-radical polymerization, leading to the formation of a three-dimensional network structure. This property could be utilized in the production of:

- Thermosetting Resins: For use in coatings, adhesives, and composites.
- Hydrogels: The crosslinked network could form hydrogels with potential applications in biomedicine and agriculture.
- Dental Materials: As a component in dental composites and adhesives.

## Potential in Drug Development and Delivery

While no direct studies on the pharmacological activity of **triallyl aconitate** have been found, the broader family of aconitic acid and its esters have shown biological activity.[\[1\]](#)

- Prodrug Strategy: The ester linkages in **triallyl aconitate** could potentially be hydrolyzed in vivo by esterases to release aconitic acid and allyl alcohol. Aconitic acid itself has been investigated for its anti-inflammatory properties.[\[1\]](#)[\[2\]](#) However, the release of allyl alcohol would be a significant toxicological concern.
- Drug Delivery Systems: Aconitic acid has been used to modify polymers for drug delivery applications, leveraging its carboxylic acid groups to improve properties like hydrophilicity and swelling for controlled release.[\[1\]](#) **Triallyl aconitate** could potentially be polymerized to form a biodegradable matrix for the encapsulation and controlled release of therapeutic agents.



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## References

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